molecular formula C19H18ClN3O2S B2844086 6-chloro-3-(morpholine-4-carbonyl)-N-[(thiophen-2-yl)methyl]quinolin-4-amine CAS No. 1326900-32-6

6-chloro-3-(morpholine-4-carbonyl)-N-[(thiophen-2-yl)methyl]quinolin-4-amine

Cat. No.: B2844086
CAS No.: 1326900-32-6
M. Wt: 387.88
InChI Key: FLXLOLHNBYWBLA-UHFFFAOYSA-N
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Description

6-chloro-3-(morpholine-4-carbonyl)-N-[(thiophen-2-yl)methyl]quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a thiophene ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(morpholine-4-carbonyl)-N-[(thiophen-2-yl)methyl]quinolin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 6-chloro-3-formylquinoline with thiophen-2-ylmethylamine under acidic conditions to form the intermediate. This intermediate is then reacted with morpholine and a suitable coupling agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(morpholine-4-carbonyl)-N-[(thiophen-2-yl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can yield various substituted quinoline derivatives.

Scientific Research Applications

6-chloro-3-(morpholine-4-carbonyl)-N-[(thiophen-2-yl)methyl]quinolin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(morpholine-4-carbonyl)-N-[(thiophen-2-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **6-Chloro-4-[(phenylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
  • **6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Uniqueness

What sets 6-chloro-3-(morpholine-4-carbonyl)-N-[(thiophen-2-yl)methyl]quinolin-4-amine apart from similar compounds is the presence of the thiophene ring, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

[6-chloro-4-(thiophen-2-ylmethylamino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-13-3-4-17-15(10-13)18(22-11-14-2-1-9-26-14)16(12-21-17)19(24)23-5-7-25-8-6-23/h1-4,9-10,12H,5-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXLOLHNBYWBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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